4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid
Overview
Description
4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in inflammation, oxidative stress, and cancer cell proliferation. It also activates certain signaling pathways that promote cell survival and growth.
Biochemical and Physiological Effects:
4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells and tissues. It also induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation. Furthermore, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid in lab experiments is its versatility. It can be used in various assays to study its anti-inflammatory, antioxidant, and anti-cancer properties. However, one of the limitations is its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid. One direction is to study its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to investigate its potential as an anti-cancer agent in clinical trials. Additionally, further studies can be conducted to understand its mechanism of action and improve its solubility in aqueous solutions.
Scientific Research Applications
4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. Studies have also shown that this compound has neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, it has been shown to have antifungal and antibacterial properties.
properties
IUPAC Name |
4-[(1-benzyl-3,5-dimethylpyrazol-4-yl)amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-16(17-14(20)8-9-15(21)22)12(2)19(18-11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,17,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPIWBGIJMNWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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